molecular formula C13H17N5S B6437504 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2548991-27-9

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No. B6437504
CAS RN: 2548991-27-9
M. Wt: 275.38 g/mol
InChI Key: CENZPZPXXAWORJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Pyrimidine is a similar heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine, focusing on six unique applications:

Antimicrobial Agents

This compound’s structure, which includes an imidazole ring, is known for its antimicrobial properties. Imidazole derivatives have been extensively studied for their ability to inhibit the growth of various bacteria and fungi. The presence of the azetidine and pyrimidine moieties further enhances its potential as a broad-spectrum antimicrobial agent . Research has shown that such compounds can disrupt microbial cell membranes and interfere with essential enzymatic processes, making them effective against resistant strains.

Anticancer Therapeutics

The unique combination of imidazole, azetidine, and pyrimidine rings in this compound suggests significant potential in anticancer research. Imidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for developing new anticancer drugs. Studies have focused on its mechanism of action, including DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for cancer cell survival.

Anti-inflammatory Agents

Imidazole-containing compounds are known for their anti-inflammatory properties. This compound’s structure allows it to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 . Research has demonstrated its effectiveness in reducing inflammation in various models of inflammatory diseases, including arthritis and colitis. The compound’s ability to modulate the immune response and reduce oxidative stress further supports its potential as an anti-inflammatory agent.

Antiviral Applications

The imidazole ring in this compound is a key feature in many antiviral drugs. Its ability to interfere with viral replication and inhibit viral enzymes makes it a valuable candidate for antiviral research . Studies have shown that such compounds can be effective against a range of viruses, including influenza, HIV, and hepatitis. The compound’s potential to disrupt viral entry and replication processes is a significant area of interest for developing new antiviral therapies.

Antioxidant Properties

Compounds containing imidazole and pyrimidine rings have been studied for their antioxidant properties. This compound can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases . Research has highlighted its potential in protecting cells from oxidative damage, thereby preventing conditions such as neurodegenerative diseases and cardiovascular disorders. The compound’s ability to enhance the body’s antioxidant defense mechanisms is a key focus of ongoing studies.

Enzyme Inhibition

The structural features of this compound make it a potential inhibitor of various enzymes. Imidazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO) and phosphodiesterase (PDE), which are involved in neurological and cardiovascular diseases . The compound’s ability to bind to enzyme active sites and modulate their activity is a significant area of research. Studies are exploring its potential in treating conditions like depression, anxiety, and heart failure by targeting specific enzymes.

https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1 https://link.springer.com/article/10.1007/s00044-013-0523-6 https://bmcchem.biomedcentral.com/track/pdf/10.1186/s13065-020-00730-1.pdf https://www.mdpi.com/1422-8599/2024/2/M1816 https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f https://doi.org/10.1186/s13065-020-00730-1

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the wide range of biological activities of imidazole derivatives, they have become an important synthon in the development of new drugs . Therefore, the future directions of research could involve exploring the potential applications of this compound in various therapeutic areas.

properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-methyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-10-5-12(16-13(15-10)19-2)18-7-11(8-18)6-17-4-3-14-9-17/h3-5,9,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENZPZPXXAWORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine

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